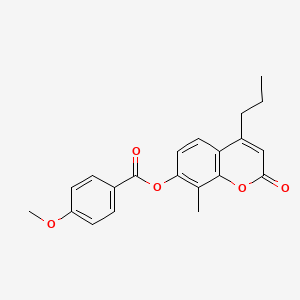![molecular formula C16H14N2O5 B4864544 4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID](/img/structure/B4864544.png)
4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID
Overview
Description
4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with methoxycarbonyl and anilino groups. Its molecular formula is C16H14N2O5.
Preparation Methods
The synthesis of 4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anilino intermediate: This involves the reaction of aniline with methoxycarbonyl chloride under controlled conditions to form 4-(methoxycarbonyl)aniline.
Coupling reaction: The intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group, using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact pathways and targets vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID can be compared with other similar compounds, such as:
4-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID: This compound has an ethoxycarbonyl group instead of a methoxycarbonyl group, which may affect its reactivity and biological activity.
This compound: This compound has a similar structure but may have different substituents on the benzoic acid core, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-15(21)11-4-8-13(9-5-11)18-16(22)17-12-6-2-10(3-7-12)14(19)20/h2-9H,1H3,(H,19,20)(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXKIBOGIIJVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B4864486.png)
![N-(5-chloro-2-methylphenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4864494.png)
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B4864498.png)
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B4864512.png)
![7-Cyclopentyl-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]py rimidin-6-one](/img/structure/B4864520.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4864526.png)


![2-{[(2,4-dimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4864546.png)
![(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B4864553.png)
![8-[(2-chloro-5-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4864554.png)
![3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA](/img/structure/B4864557.png)
![3-amino-2-(4-chlorobenzoyl)-4-ethyl-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B4864563.png)
